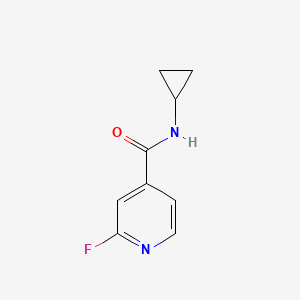
2-(4-Methylcyclohexyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylcyclohexyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . This compound features a cyclopropane ring attached to a cyclohexane ring with a methyl group at the 4-position. It is used in various fields of scientific research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylcyclohexylamine with a cyclopropanating agent under controlled conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylcyclohexyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amines or hydrocarbons .
Aplicaciones Científicas De Investigación
2-(4-Methylcyclohexyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylcyclohexyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanamine: Similar in structure but without the cyclohexane ring.
4-Methylcyclohexylamine: Lacks the cyclopropane ring but has a similar cyclohexane structure.
Cyclopropylamine: Contains the cyclopropane ring but lacks the cyclohexane ring.
Uniqueness
2-(4-Methylcyclohexyl)cyclopropan-1-amine is unique due to the combination of the cyclopropane and cyclohexane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
2-(4-methylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H19N/c1-7-2-4-8(5-3-7)9-6-10(9)11/h7-10H,2-6,11H2,1H3 |
Clave InChI |
DZSFRKOLAPJNTK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
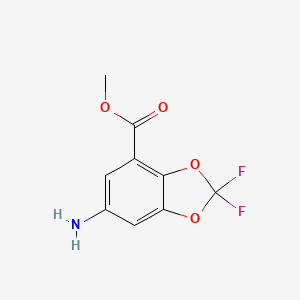
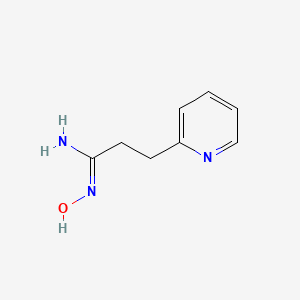


![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
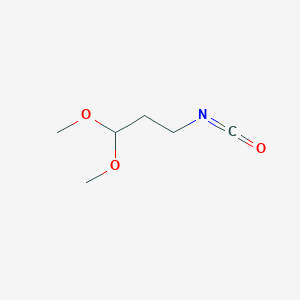



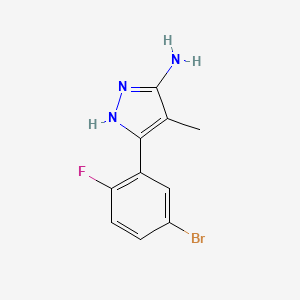

![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
